1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Overview
Description
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol It is characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 3-fluoroaniline with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropyl-1,1-dicarboxylic acid in the presence of triethylamine and thionyl chloride, followed by the addition of 3-fluoroaniline . The reaction is carried out in tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can serve as a precursor for the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid: Similar in structure but with the fluorine atom at the para position.
1-[(3-Chlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a chlorine atom instead of fluorine.
1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWTYNCDRVZJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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